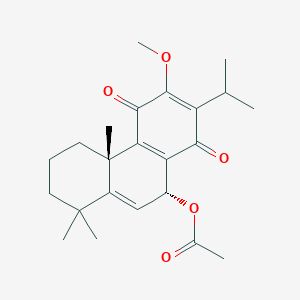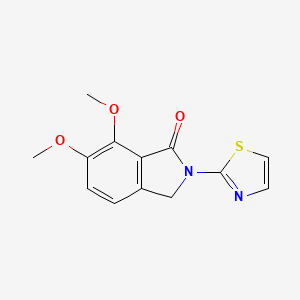
6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one is a member of isoindoles.
科学的研究の応用
Synthesis of Macroheterocyclic Compounds : Research by Tyutina et al. (2017) demonstrated the synthesis of macroheterocyclic compounds containing isoindole and thiadiazoline fragments, which highlights the utility of similar compounds in creating complex chemical structures (Tyutina, Kudayarova, & Danilova, 2017).
Contribution to Antibiotic Synthesis : Okumura et al. (1998) showed that derivatives of similar compounds can be converted into the central pyridine skeleton of macrocyclic antibiotics, suggesting its role in antibiotic synthesis (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Enantiomerically Pure Compounds Synthesis : Rozwadowska et al. (2002) synthesized enantiomerically pure thiazolo isoquinolinone derivatives, indicating the compound's potential in creating chiral molecules for various applications (Rozwadowska, Sulima, & Gzella, 2002).
Study of Structural Properties : Bucinskas et al. (2015) researched the structure-property relationship of dimethoxycarbazoles, which includes studying compounds with similar structural motifs for their physical and chemical properties (Bucinskas et al., 2015).
Solvent Effect on Conformational Equilibria : Nagy et al. (2011) conducted theoretical studies to understand the impact of solvents on the conformational equilibria of dimethoxy thiadiazoles, reflecting the importance of these compounds in understanding solute-solvent interactions (Nagy, Tejada, Kim, & Messer, 2011).
Synthesis of Heterocyclic Compounds : Lal and Gidwani (1993) explored novel methods to synthesize heterocyclic compounds like indeno pyrimidines and isoindoles, demonstrating the use of related compounds in complex organic syntheses (Lal & Gidwani, 1993).
特性
製品名 |
6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC名 |
6,7-dimethoxy-2-(1,3-thiazol-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H12N2O3S/c1-17-9-4-3-8-7-15(13-14-5-6-19-13)12(16)10(8)11(9)18-2/h3-6H,7H2,1-2H3 |
InChIキー |
UJNTWVLYYAUMHD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CN(C2=O)C3=NC=CS3)C=C1)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





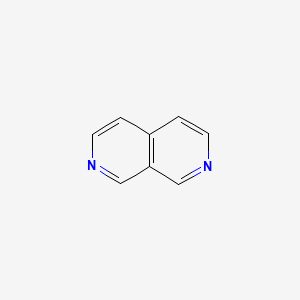

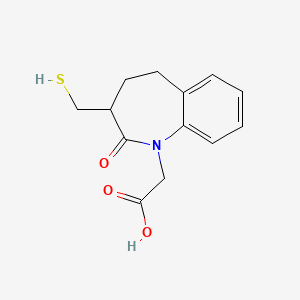

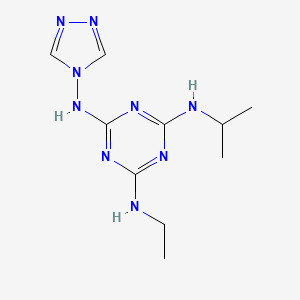
![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)
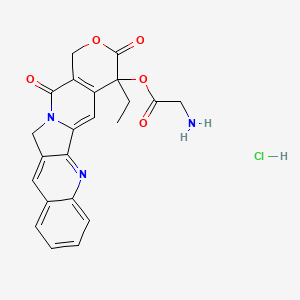
![11-(3-methoxypropyl)-3-((tetrahydrofuran-2-yl)methyl)-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one](/img/structure/B1199568.png)

![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)
![2-[(1,5-Dimethyl-2-benzimidazolyl)amino]ethanol](/img/structure/B1199572.png)
